N-(4-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide” is a compound that belongs to a class of molecules known as thiazole derivatives . Thiazoles are important in the field of medicinal chemistry due to their potent and significant biological activities . They are found in various powerful naturally and biologically active compounds which possess a broad spectrum of biological activity .
Synthesis Analysis
The synthesis of this compound involves several steps. The intermediate thiosemicarbazones were prepared in a reaction between the 4’-trifluoromethyl-benzaldehyde with the corresponding thiosemicarbazide under reflux and catalytic amount of HCl . These intermediate compounds then react with different α-halogenated ketones, to obtain the series with yields of 22% to 94% . They reacted with N-[4-(2-bromoacetyl)phenyl]acetamide to obtain thiazole compounds . After deacetylation of these intermediates, 2-chloro-N-[4-(2-(4-substituted phenyl)-4-thiazolyl)phenyl] acetamides were obtained . Finally, 2-[4-(aryl)piperazin-1-yl]-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives were synthesized .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, a piperazine ring, and an amide moiety . Thiazole is one of the most intensively studied classes of aromatic five-membered heterocyclics . Many notable drugs contain a piperazine ring and an amide moiety as part of their molecular structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The reactions involve the preparation of intermediate thiosemicarbazones, reaction with α-halogenated ketones, and deacetylation .
Scientific Research Applications
Antitubercular Activity
- Patel and Telvekar (2014) explored the synthesis and antitubercular evaluation of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives. They found that these compounds showed promising activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Patel & Telvekar, 2014).
Anti-Ischemic and Structural Analysis
- Zhong et al. (2018) conducted a study on cinnamide derivatives, focusing on their synthesis, crystal structure, and anti-ischemic activity. They found that these compounds were effective against neurotoxicity induced by glutamine in PC12 cells and had a protective effect on cerebral infarction (Zhong et al., 2018).
Antiproliferative and Anti-HIV Activity
- Al-Soud et al. (2010) synthesized a series of N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and evaluated their antiproliferative activity against various human tumor-derived cell lines. They found certain compounds to be effective, particularly against human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines (Al-Soud et al., 2010).
Antimicrobial Activity
A study by Patel et al. (2012) focused on the synthesis of thiazolidinone derivatives and their evaluation for antimicrobial activity. They found that these compounds were effective against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Patel et al., 2012).
Another study by Yurttaş et al. (2016) synthesized new dithiocarbamate derivatives bearing thiazole/benzothiazole rings. These compounds showed high antimicrobial activity, highlighting their potential in developing new antimicrobial drugs (Yurttaş et al., 2016).
Future Directions
Thiazole derivatives continue to attract attention from medicinal chemists and new synthetic ways for the development of this heteroaromatic ring continue to be developed . This compound, as a thiazole derivative, could be part of future research in the development of new and effective molecules as antimicrobial agents .
properties
IUPAC Name |
(E)-N-[4-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c29-21-9-5-4-8-20(21)27-12-14-28(15-13-27)23(31)16-19-17-32-24(25-19)26-22(30)11-10-18-6-2-1-3-7-18/h1-11,17,29H,12-16H2,(H,25,26,30)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFBIZRLFMRVLH-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)CC3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)CC3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.